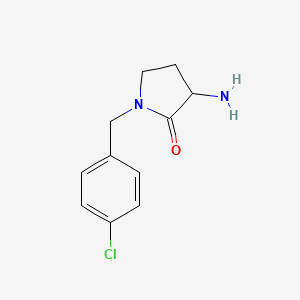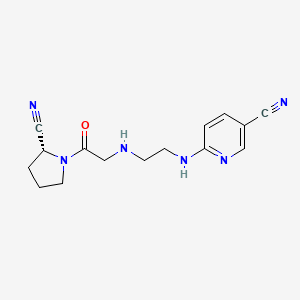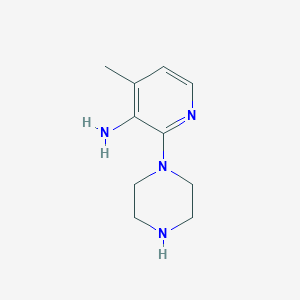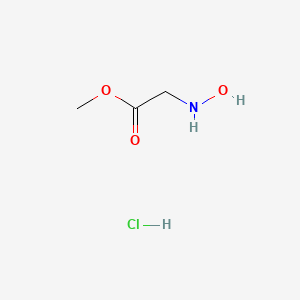
Methyl hydroxyglycinate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Methyl hydroxyglycinate hydrochloride, also known as Glycine methyl ester hydrochloride , is a chemical compound with the molecular formula C₃H₈ClNO₂.
- It appears as white crystalline powder or crystals and has a melting point of approximately 175°C (decomposition).
- The compound is hygroscopic, meaning it readily absorbs moisture from the environment.
- Its chemical structure consists of glycine (aminoacetic acid) with a methyl group (CH₃) attached to the amino group (NH₂).
Métodos De Preparación
- There are two main synthetic routes for producing glycine methyl ester hydrochloride:
Glycine as a starting material:
Chloroacetic acid as a starting material:
Análisis De Reacciones Químicas
- Glycine methyl ester hydrochloride can undergo various reactions, including esterification, hydrolysis, and substitution.
- Common reagents include hydrogen chloride, ethanol, and ammonia.
- Major products include glycine methyl ester itself and intermediates for the synthesis of other compounds.
Aplicaciones Científicas De Investigación
Peptide Synthesis: Glycine methyl ester hydrochloride is used to synthesize peptides in aqueous media, providing a green method for peptide formation.
Cyclophosphazene Compounds: It serves as a precursor for cyclophosphazene compounds with amino acid esters as side groups.
Intermediate in Pesticide Synthesis: It is an intermediate in the production of insecticides such as pyrethroids.
Pharmaceutical Industry: Used as a raw material in pharmaceutical synthesis.
Mecanismo De Acción
- The exact mechanism of action for glycine methyl ester hydrochloride depends on its specific application. For example:
- In peptide synthesis, it acts as a protecting group for amino acids during peptide bond formation.
- In pesticide synthesis, it contributes to the overall structure and activity of the final compound.
Comparación Con Compuestos Similares
- Glycine methyl ester hydrochloride is unique due to its role as an intermediate in both peptide synthesis and pesticide production.
- Similar compounds include other amino acid esters, but their specific applications and properties may differ.
Propiedades
Fórmula molecular |
C3H8ClNO3 |
|---|---|
Peso molecular |
141.55 g/mol |
Nombre IUPAC |
methyl 2-(hydroxyamino)acetate;hydrochloride |
InChI |
InChI=1S/C3H7NO3.ClH/c1-7-3(5)2-4-6;/h4,6H,2H2,1H3;1H |
Clave InChI |
BJHUTFUJFVBEAW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CNO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


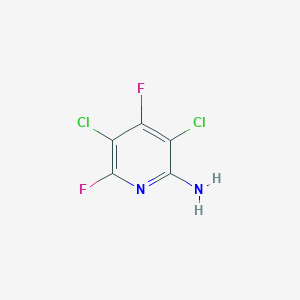
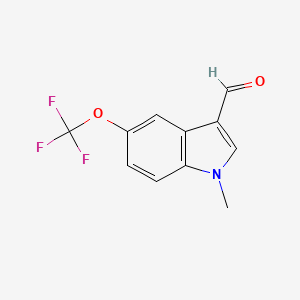
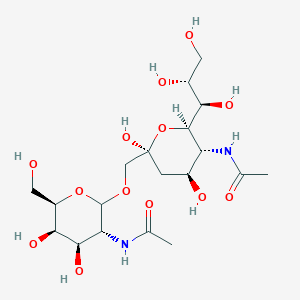
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B12849224.png)
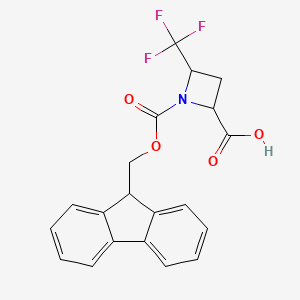
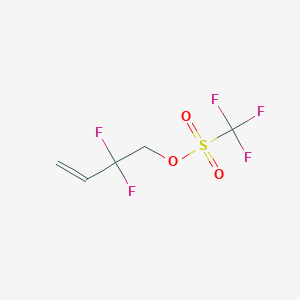

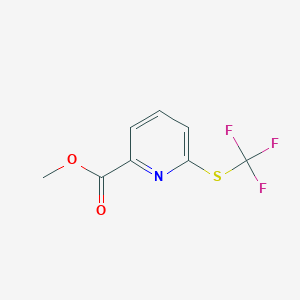
![4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid](/img/structure/B12849266.png)
![4-(Benzyloxy)-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12849267.png)
